4-Pyrimidinecarboxylic acid, hexahydro-2-oxo-6-thioxo-

Dihydroorotase inhibition Pyrimidine biosynthesis Zinc metalloenzyme inhibitor

2-Oxo-6-thioxohexahydropyrimidine-4-carboxylic acid (CAS 114832-70-1), also designated as 6-thiodihydroorotate (TDHO), is a sulfur-containing heterocyclic analogue of dihydroorotate within the pyrimidine biosynthetic pathway. This compound functions as a potent, competitive inhibitor of dihydroorotase (DHOase; EC 3.5.2.3), the third enzyme of de novo pyrimidine biosynthesis, with a dissociation constant (Ki) of 0.17 ± 0.02 µM in the presence of excess Zn²⁺ at pH 7.4 when tested as the (4R)-enantiomer.

Molecular Formula C5H6N2O3S
Molecular Weight 174.18 g/mol
CAS No. 114832-70-1
Cat. No. B12930334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Pyrimidinecarboxylic acid, hexahydro-2-oxo-6-thioxo-
CAS114832-70-1
Molecular FormulaC5H6N2O3S
Molecular Weight174.18 g/mol
Structural Identifiers
SMILESC1C(NC(=O)NC1=S)C(=O)O
InChIInChI=1S/C5H6N2O3S/c8-4(9)2-1-3(11)7-5(10)6-2/h2H,1H2,(H,8,9)(H2,6,7,10,11)
InChIKeyMVRPKKZJGHVFOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Oxo-6-thioxohexahydropyrimidine-4-carboxylic Acid (CAS 114832-70-1): A Specialized Dihydroorotase Inhibitor for Pyrimidine Metabolism Research


2-Oxo-6-thioxohexahydropyrimidine-4-carboxylic acid (CAS 114832-70-1), also designated as 6-thiodihydroorotate (TDHO), is a sulfur-containing heterocyclic analogue of dihydroorotate within the pyrimidine biosynthetic pathway [1]. This compound functions as a potent, competitive inhibitor of dihydroorotase (DHOase; EC 3.5.2.3), the third enzyme of de novo pyrimidine biosynthesis, with a dissociation constant (Ki) of 0.17 ± 0.02 µM in the presence of excess Zn²⁺ at pH 7.4 when tested as the (4R)-enantiomer [1]. Its mechanism of action involves coordination of the thiol group to the catalytic zinc atom within the DHOase active site, mimicking the natural substrate L-dihydroorotate while forming a more stable enzyme-inhibitor complex [1].

Why In-Class Pyrimidine Analogues Cannot Substitute for 2-Oxo-6-thioxohexahydropyrimidine-4-carboxylic Acid (CAS 114832-70-1)


Superficially, several pyrimidine-4-carboxylic acid derivatives share the C₅H₆N₂O₃S molecular formula and might appear interchangeable for enzyme inhibition studies. However, the position of the thioxo (–C=S) group and the stereochemistry at C-4 radically alter DHOase inhibitory potency. The 6-oxo-2-thioxo positional isomer (6-thioorotate, CAS 7153-53-9) exhibits a Ki of 82 ± 8 µM, approximately 480-fold weaker than the target compound's Ki of 0.17 µM [1]. Similarly, the transition-state analogue 2-oxo-1,2,3,6-tetrahydropyrimidine-4,6-dicarboxylate (HDDP) shows a Ki of 0.74 µM—4.4-fold less potent—and displays fundamentally different cellular behavior, with an IC₅₀ exceeding 1000 µM in CCRF-CEM leukemia cells versus 32 µM for TDHO free acid [1][2]. Even the enantiomeric form, (4S)-TDHO (CAS 118438-67-8), lacks published potency data comparable to the (4R)-enantiomer, highlighting that stereochemistry is a critical determinant of biological activity [1]. These quantitative disparities demonstrate that generic substitution without verifying regioisomer identity, stereochemistry, and target-specific potency data introduces unacceptable experimental variability.

Quantitative Differentiation Evidence for 2-Oxo-6-thioxohexahydropyrimidine-4-carboxylic Acid (CAS 114832-70-1) Against Closest Comparators


Dihydroorotase Inhibition Potency: 480-Fold Superiority Over Positional Isomer 6-Thioorotate

The (4R)-enantiomer of the target compound (L-6-thiodihydroorotate) inhibits hamster dihydroorotase with a Ki of 0.17 ± 0.02 µM in the presence of excess Zn²⁺ at pH 7.4 [1]. In contrast, the positional isomer 6-oxo-2-thioxohexahydro-4-pyrimidinecarboxylic acid (6-thioorotate, CAS 7153-53-9), which bears the thioxo group at position 2 rather than position 6, exhibits a Ki of 82 ± 8 µM under comparable conditions—a difference of approximately 480-fold [1]. Even with Zn²⁺ supplementation, 6-thioorotate's Ki only improves to 3.8 ± 1.4 µM, remaining 22-fold weaker than the target compound [1]. The transition-state analogue 2-oxo-1,2,3,6-tetrahydropyrimidine-4,6-dicarboxylate (HDDP) shows a Ki of 0.74 ± 0.10 µM, 4.4-fold less potent [1]. The natural substrate orotate is a competitive inhibitor with Ki = 81 ± 9 µM, and 5-fluoroorotate shows a noncompetitive Ki of 15 ± 4 µM [1].

Dihydroorotase inhibition Pyrimidine biosynthesis Zinc metalloenzyme inhibitor

Zinc-Dependent Potentiation: A 5-Fold Enhancement Unique to the 6-Thioxo Configuration

The target compound's inhibitory potency is strongly potentiated by divalent metal ions, with Zn²⁺ reducing the Ki from 0.85 ± 0.14 µM (apo-enzyme) to 0.17 ± 0.02 µM (Zn²⁺-saturated), a 5.0-fold enhancement [1]. This metal-dependent potentiation follows the order Zn²⁺ > Ca²⁺ > Co²⁺ > Mn²⁺ > Ni²⁺, consistent with the thiocarbonyl group at position 6 directly coordinating the catalytic zinc atom in the DHOase active site [1]. In contrast, Zn²⁺ does not enhance the potency of HDDP (a dicarboxylate transition-state analogue lacking a thiol ligand) or 5-fluoroorotate [1]. Notably, Zn²⁺ alone is a moderate inhibitor of DHOase, but its synergistic effect with the target compound is specific and not observed with any other tested inhibitor [1]. This property makes the compound a valuable probe for studying zinc-dependent catalytic mechanisms in DHOase.

Metalloenzyme inhibition Zinc coordination Structure-activity relationship

Cellular Antiproliferative Activity in Human Leukemia Cells: TDHO Free Acid (IC₅₀ = 32 µM) Versus HDDP (IC₅₀ > 1000 µM)

In human CCRF-CEM leukemia cells, the free acid form of the target compound (TDHO) exhibits a 50% inhibitory concentration (IC₅₀) of 32 µM, while HDDP free acid shows an IC₅₀ exceeding 1000 µM—a greater than 31-fold difference in cellular potency [1]. The methyl ester of TDHO (IC₅₀ = 25 µM) further improves cellular activity, whereas HDDP dimethyl ester (IC₅₀ = 21 µM) achieves comparable potency but through a distinct mechanism that does not involve blockade of pyrimidine nucleotide biosynthesis [1]. At 250 µM TDHO methyl ester, carbamyl aspartate accumulates from undetectable levels to 760 µM after 4 hours, while UTP decreases from 580 to 110 µM and CTP from 350 to 86 µM, confirming target engagement of DHOase within living cells [1]. These IC₅₀ values were not rescued by addition of dihydroorotate, uridine, or deoxycytidine, indicating that TDHO's growth-inhibitory effects involve cell cycle arrest at G₂/M phase in addition to pyrimidine pathway blockade [1].

Cancer cell biology CCRF-CEM leukemia Pyrimidine starvation Cell cycle arrest

Antimalarial Dihydroorotase Inhibition: TDHO (Ki = 6.5 µM) Versus Atovaquone (Ki = 27 µM)

Against malarial (Plasmodium falciparum) dihydroorotase, the target compound (L-6-thiodihydroorotate, TDHO) exhibits a Ki of 6.5 µM in vitro, and induces major accumulation of N-carbamyl-L-aspartate (CA-asp) in parasitized erythrocytes, confirming intracellular target engagement [1]. By comparison, atovaquone—a clinically used antimalarial targeting the downstream enzyme dihydroorotate dehydrogenase (DHODH)—shows a Ki of 27 µM against DHODH, representing a distinct molecular target within the same pathway [1]. The differential target specificity (DHOase vs. DHODH) is critical: TDHO arrests P. falciparum growth with moderate decreases in UTP, CTP, and dTTP, while 5-fluoroorotate induces more profound nucleotide depletion but via a different mechanism involving metabolite incorporation [1]. TDHO, as the free acid or methyl ester, provides a specific chemical probe for dissecting the relative contributions of DHOase versus DHODH inhibition to antimalarial efficacy.

Antimalarial drug target Plasmodium falciparum De novo pyrimidine biosynthesis DHOase vs DHODH

Synthetic Accessibility: Improved Preparation via Lawesson's Reagent Thiation

An improved synthetic preparation of 2-oxo-6-thioxo-1,2,3,6-hexahydropyrimidine-4-carboxylic acid has been reported using thiation of the p-methoxybenzyl ester of dihydroorotic acid with Lawesson's reagent, followed by deprotection [1]. This method enabled the synthesis of trans-5-alkyl-2-oxo-6-thioxohexahydropyrimidine-4-carboxylic acids (12a–c), with corresponding cis-isomers prepared by reduction of 5-alkyl-6-thioxoorotic acids with zinc in acetic acid [1]. The stability and exchange reactions of these derivatives under physiological conditions were characterized by UV and ¹H NMR spectroscopy, providing quality control benchmarks for procurement [1]. This published synthetic protocol contrasts with the 6-oxo-2-thioxo positional isomer (CAS 7153-53-9), which is typically sourced as a catalog compound (e.g., Sigma-Aldrich PH008666, AldrichCPR grade) without accompanying peer-reviewed synthesis validation or biological characterization .

Heterocyclic synthesis Lawesson's reagent Thionation Process chemistry

Stereochemical Specificity: The (4R)-Enantiomer as the Pharmacologically Active Form

The compound specified by CAS 114832-70-1 is the racemic or stereochemically undefined mixture of 2-oxo-6-thioxohexahydropyrimidine-4-carboxylic acid. However, all published quantitative DHOase inhibition data pertain specifically to the (4R)-enantiomer (L-6-thiodihydroorotate), which has been assigned a separate CAS registry number (118438-67-8 for the (4S)-enantiomer; no distinct CAS could be confirmed for the (4R)-form in public databases, but it is explicitly designated in the primary literature) [1][2]. The (4R)-enantiomer achieves Ki = 0.17 µM (with Zn²⁺), whereas no comparable quantitative inhibition data are available for the (4S)-enantiomer or the racemate [1]. This enantioselectivity mirrors the stereochemical preference of the natural enzyme, which processes L-dihydroorotate (the (4S)-configured natural product), but the inhibitor's sulfur substitution at position 6 inverts the stereochemical preference to the (4R)-configuration for optimal zinc coordination [1]. Without explicit stereochemical specification at the point of procurement, users risk acquiring a mixture where the active (4R)-enantiomer may constitute only 50% of the material, effectively halving the expected potency.

Chiral resolution Enantiomer-specific activity Stereochemistry-activity relationship Dihydroorotase

Optimal Research and Procurement Scenarios for 2-Oxo-6-thioxohexahydropyrimidine-4-carboxylic Acid (CAS 114832-70-1)


Enzymatic Characterization of Dihydroorotase: Ki Determination and Zinc-Dependence Studies

This compound is the tool of choice for determining the kinetic parameters of dihydroorotase from any species (mammalian, bacterial, or parasitic), owing to its well-characterized competitive inhibition mechanism and sub-micromolar Ki (0.17 µM with Zn²⁺) [1]. Its zinc-dependent potentiation (5-fold enhancement from apo- to Zn²⁺-saturated enzyme) makes it uniquely suited for probing metal coordination at the DHOase active site, enabling researchers to dissect the catalytic role of zinc through comparative inhibition assays with and without divalent cations [1]. The defined metal preference order (Zn²⁺ > Ca²⁺ > Co²⁺ > Mn²⁺ > Ni²⁺) provides a validated reference for characterizing newly discovered DHOase homologs or mutants [1].

Cancer Cell Metabolism Studies: DHOase-Dependent Pyrimidine Depletion in Leukemia Models

For investigators studying pyrimidine nucleotide metabolism in cancer, TDHO (free acid or methyl ester) is the only DHOase inhibitor with confirmed intracellular target engagement in human CCRF-CEM leukemia cells, as demonstrated by HPLC-quantified CA-asp accumulation (760 µM at 4 h) and concomitant UTP/CTP depletion [1]. Its IC₅₀ of 32 µM (free acid) and 25 µM (methyl ester) provides a defined concentration range for dose-response studies, while the >31-fold selectivity window over HDDP free acid (IC₅₀ > 1000 µM) eliminates ambiguity about whether observed effects arise from DHOase inhibition versus off-target activity [1]. The G₂/M cell cycle arrest phenotype provides a measurable endpoint for screening DHOase-dependent antiproliferative effects [1].

Antimalarial Drug Target Validation: Differentiating DHOase from DHODH Inhibition in P. falciparum

Malaria researchers can employ TDHO (Ki = 6.5 µM against P. falciparum DHOase) to selectively inhibit the third step of de novo pyrimidine biosynthesis, enabling direct comparison with DHODH inhibitors such as atovaquone (Ki = 27 µM) [1]. The compound induces diagnostic CA-asp accumulation in parasitized erythrocytes, providing a metabolic signature that confirms DHOase target engagement distinct from the DHO accumulation caused by atovaquone [1]. This differential metabolic fingerprinting makes TDHO an essential tool for validating whether novel antimalarial candidates act upstream or downstream of DHOase in the pyrimidine pathway [1].

Medicinal Chemistry Scaffold Derivatization: 5-Alkyl Analogues for Structure-Activity Relationship Studies

The published synthetic protocol using Lawesson's reagent thiation of p-methoxybenzyl esters enables laboratories to generate trans-5-alkyl derivatives (12a–c) of the core scaffold for SAR exploration [1]. The stability and exchange behavior of these derivatives under physiological conditions have been characterized by UV and ¹H NMR, providing quality benchmarks for compound integrity during biological assays [1]. This positions the compound as a validated starting point for medicinal chemistry programs targeting DHOase, offering a synthetic route that has been peer-reviewed and replicated, unlike the 6-oxo-2-thioxo isomer for which no comparable derivatization methodology exists [1].

Quote Request

Request a Quote for 4-Pyrimidinecarboxylic acid, hexahydro-2-oxo-6-thioxo-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.